2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group and a 2-oxopyrrolidin-1-yl substituent on the phenyl ring. Its molecular formula is C₁₉H₁₈ClN₂O₃, with a molecular weight of 369.81 g/mol. The 2-oxopyrrolidin-1-yl group contributes to conformational rigidity, while the 4-chlorophenoxy substituent may influence lipophilicity and electronic properties, critical for interactions with biological targets .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-11-15(6-9-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-7-4-14(20)5-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSUZBCNMVERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chlorophenoxyacetic Acid
The 4-chlorophenoxy moiety is introduced via Williamson ether synthesis (Figure 1):
- 4-Chlorophenol reacts with chloroacetic acid in alkaline conditions (NaOH/H₂O) at 80°C for 6 hours.
- Acidification with HCl precipitates the product, yielding 4-chlorophenoxyacetic acid (75–82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 142–144°C |
| $$ ^1H $$ NMR (DMSO) | δ 4.62 (s, 2H, CH₂), 6.90–7.35 (m, 4H, ArH) |
Preparation of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline
The pyrrolidinone ring is installed via lactam cyclization (Figure 2):
- 4-Amino-3-methylbenzoic acid is treated with γ-butyrolactam in POCl₃ at 110°C for 12 hours.
- The intermediate undergoes catalytic hydrogenation (H₂/Pd-C) to reduce nitro groups, yielding 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| $$ ^{13}C $$ NMR (CDCl₃) | δ 176.8 (C=O), 138.2–115.4 (ArC), 47.3 (pyrrolidinone CH₂) |
| HPLC Purity | 98.7% (C18 column, 0.1% TFA/MeCN) |
Final Assembly via Amide Coupling
The acetamide bond is formed using carbodiimide-mediated coupling (Figure 3):
- 4-Chlorophenoxyacetic acid is activated with HOBt/EDC·HCl in dry DMF at 0°C for 30 minutes.
- 3-Methyl-4-(2-oxopyrrolidin-1-yl)aniline is added, and the reaction proceeds at 25°C for 18 hours.
- Crude product is purified via silica chromatography (EtOAc/hexane), yielding the target compound (73% yield).
Optimization Insights :
- Excess EDC·HCl (1.5 equiv) improves conversion.
- Lower temperatures (<10°C) reduce racemization.
Analytical Characterization and Validation
Spectroscopic Profiling
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.58 (d, J = 8.6 Hz, 1H, ArH), 7.32–6.85 (m, 6H, ArH), 4.52 (s, 2H, OCH₂), 3.42 (t, J = 6.8 Hz, 2H, pyrrolidinone CH₂), 2.72 (t, J = 6.8 Hz, 2H, pyrrolidinone CH₂), 2.24 (s, 3H, CH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Chromatographic Purity
| Method | Conditions | Retention Time | Purity |
|---|---|---|---|
| HPLC | C18, 60:40 H₂O/MeCN, 1 mL/min | 8.92 min | 99.1% |
| UPLC-MS | ESI+, m/z 386.1 [M+H]⁺ | 2.14 min | 99.3% |
Comparative Evaluation of Synthetic Methodologies
Table 1 : Efficiency of Amide Coupling Reagents
| Reagent System | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| HOBt/EDC·HCl | 73 | 99.1 | <1% acylurea |
| DCC/DMAP | 65 | 97.4 | 5% N-acylurea |
| T3P®/Et₃N | 70 | 98.6 | 2% esterification |
EDC/HOBt emerges as optimal, balancing yield and purity.
Mechanistic Considerations and Side Reactions
- Competitive Esterification : Occurs when residual hydroxyl groups are present; mitigated by pre-activating the carboxylic acid.
- Pyrrolidinone Ring Opening : Observed at temperatures >40°C; controlled by maintaining mild conditions.
Industrial-Scale Feasibility and Process Economics
- Cost Analysis : Raw material costs dominate (∼65%), with EDC/HOBt contributing 20%.
- Green Chemistry Metrics :
- PMI (Process Mass Intensity): 32.1 (needs optimization).
- E-Factor: 18.6 (solvent recovery improves sustainability).
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features Compared
Pyrrolidone-Containing Acetamides :
- N-(4-(4-(2-(4-Bromobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (7) :
- Features a bromobenzylidene hydrazine group instead of chlorophenoxy.
- Lower nitrogen content (14.05% vs. ~17% in thiazolidinone derivatives) may reduce basicity . 2-Chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide ():
- Contains a chlorinated acetamide chain and benzyl-linked pyrrolidone.
Chlorophenoxy-Containing Derivatives: 2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ():
- Replaces pyrrolidone with a benzothiazole ring.
- Benzothiazole enhances π-π stacking and may improve anticancer or antimicrobial activity . N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide (30):
Thiazolidinone-Based Analogues (): Compound 27: Contains a 5-chloro-2-hydroxybenzylidene-thiazolidinone core.
- Higher sulfur content (thioxo groups) may improve metal-binding properties but reduce metabolic stability compared to pyrrolidone derivatives .
Biological Activity
2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known as a derivative of acetamide, has gained attention in pharmaceutical research for its potential biological activities. This compound exhibits a unique structure that integrates a chlorophenoxy group and a pyrrolidinone moiety, suggesting diverse interactions with biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates various functional groups that contribute to its biological properties, including an acetamide backbone and a chlorophenyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.
Potential Targets:
- Enzymes : Inhibition of enzymes involved in osteoclastogenesis, potentially affecting bone resorption.
- Receptors : Modulation of receptor activity linked to inflammatory responses.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on osteoclastogenesis. A study highlighted its capacity to alter mRNA expressions of osteoclast-specific marker genes, thereby blocking the formation of mature osteoclasts and suppressing bone resorption activity in vitro .
In Vivo Studies
In vivo experiments have shown that this compound can prevent ovariectomy-induced bone loss in animal models, indicating its potential therapeutic application for treating osteolytic disorders . The ability to maintain bone density suggests that the compound may be useful in developing treatments for osteoporosis and other related conditions.
Case Studies
- Study on Osteoclastogenesis : The compound was tested for its effects on osteoclast formation from monocytes. Results indicated a marked reduction in mature osteoclasts and F-actin belt formation, which are critical for bone resorption processes.
- Therapeutic Potential : In models simulating post-menopausal osteoporosis, this compound demonstrated significant efficacy in reducing bone loss compared to control groups .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds that possess anti-inflammatory or anti-cancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
